molecular formula C10H10BrNO4 B1324325 Ethyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 199328-35-3

Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No. B1324325
M. Wt: 288.09 g/mol
InChI Key: VZLHDZQLBGMIGO-UHFFFAOYSA-N
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Patent
US08101608B2

Procedure details

To a suspension of 2-(4-bromo-2-nitro-phenyl)-malonic acid dimethyl ester (crude, 8.1 mmol) in acetic acid (10 mL) is added 6N HCl (10 mL). The mixture is heated at 110° C. overnight (about 15 hr). The reaction mixture is evaporated to dryness. The crude is used in the next step without further purification. To a solution of the crude in ethanol (40 mL) is added concentrated H2SO4 (3 drops) and the resulting reaction mixture is heated at reflux over night. Solvent is removed under reduced pressure. It is purified by flash column chromatography. 1H NMR (400 MHz, CDCl3) δ 8.25 (s, 1 H), 7.72-7.7 (m, 1 H), 7.26-7.22 (m, 1 H), 4.23-4.13 (q, 2 H), 3.97 (s, 2 H), 1.29-1.23 (t, 3 H).
Quantity
8.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH:4]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])C(OC)=O.Cl.[C:21](O)(=O)C>>[CH2:1]([O:2][C:3](=[O:19])[CH2:4][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])[CH3:21]

Inputs

Step One
Name
Quantity
8.1 mmol
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude is used in the next step without further purification
ADDITION
Type
ADDITION
Details
To a solution of the crude in ethanol (40 mL) is added concentrated H2SO4 (3 drops)
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
CUSTOM
Type
CUSTOM
Details
Solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
It is purified by flash column chromatography

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.